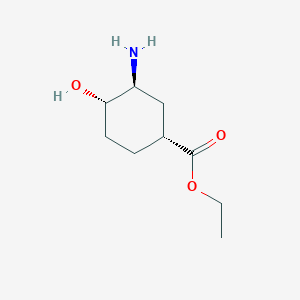

Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate

Description

Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate is a chiral cyclohexane derivative with a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol (CAS: 1093351-29-1) . Its structure features an ethyl ester group at position 1, an amino group at position 3, and a hydroxyl group at position 4, all in specific stereochemical orientations (1R,3S,4S). This compound is of interest in pharmaceutical synthesis, particularly as a precursor or intermediate in the development of bioactive molecules, such as anticoagulants like edoxaban . The hydrochloride salt of its stereoisomer, (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride (CAS: 1392745-19-5), is commercially available with a purity of 97% and is priced at ¥882.9/100 mg .

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5,10H2,1H3/t6-,7+,8+/m1/s1 |

InChI Key |

PIJOTEIYZWNRBX-CSMHCCOUSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)N)O |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)N)O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method leverages the stereoselective ring-opening of a bicyclic epoxide precursor to install the amino and hydroxyl groups in a single step. The starting material, ethyl (±)-(1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate, undergoes nucleophilic attack by ammonia, yielding the target compound with retained ester functionality.

Synthetic Procedure

-

Reagents :

-

Ethyl (±)-(1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate

-

28% aqueous ammonia

-

Ethanol (solvent)

-

-

Conditions :

-

Temperature: 45°C

-

Duration: 12–16 hours

-

Workup: Concentration under reduced pressure

-

-

Key Steps :

Advantages and Limitations

-

Advantages : Single-step installation of amino and hydroxyl groups; high stereoselectivity.

-

Limitations : Requires chiral starting material; scalability challenges due to prolonged reaction times.

Deprotection of tert-Butoxycarbonyl-Protected Intermediate

Reaction Overview

This two-step approach involves synthesizing a tert-butoxycarbonyl (Boc)-protected intermediate followed by acidic deprotection to unmask the amino group. The Boc group ensures chemoselectivity during subsequent reactions.

Step 1: Synthesis of Boc-Protected Intermediate

-

Reagents :

-

Ethyl (1R,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

-

Boc anhydride (di-tert-butyl dicarbonate)

-

Base (e.g., triethylamine)

-

-

Conditions :

-

Temperature: 0°C to room temperature

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Key Steps :

Step 2: Acidic Deprotection

-

Reagents :

-

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl)

-

Solvent: DCM or water

-

-

Conditions :

-

For TFA: Room temperature, 1–2 hours

-

For HCl: Reflux, 6–12 hours

-

-

Key Steps :

Yield and Purity

Advantages and Limitations

-

Advantages : High-yielding deprotection; compatibility with acid-sensitive substrates.

-

Limitations : Boc protection adds synthetic steps; HCl may necessitate ester stability verification.

Comparative Analysis of Methods

| Parameter | Epoxide Ring-Opening | Boc Deprotection |

|---|---|---|

| Steps | 1 | 2 |

| Stereochemical Control | High | Moderate |

| Yield | 92% | 85–98% |

| Scalability | Limited | High |

| Functional Group Tolerance | Low | High |

Mechanistic Insights

Epoxide Ring-Opening Mechanism

The reaction proceeds via nucleophilic attack of ammonia on the less hindered carbon of the epoxide, followed by proton transfer to stabilize the alkoxide intermediate. The trans-diaxial arrangement of the emerging amino and hydroxyl groups ensures the (1R,3S,4S) configuration.

Boc Deprotection Mechanism

TFA protonates the Boc group’s carbonyl oxygen, facilitating elimination of tert-butanol and carbon dioxide. The ethyl ester remains intact due to its lower electrophilicity compared to the Boc carbamate.

Industrial Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various reactions to form diverse derivatives.

Biochemical Studies

The compound is investigated for its potential role as an enzyme inhibitor and ligand in biochemical assays. Its ability to form hydrogen bonds due to the amino and hydroxyl groups makes it suitable for interacting with specific protein targets .

Medicinal Chemistry

Research has indicated that this compound may exhibit therapeutic properties such as anti-inflammatory and analgesic effects. Studies are ongoing to explore its efficacy in treating various conditions .

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition at micromolar concentrations, suggesting potential applications in drug development targeting metabolic disorders .

Case Study 2: Pharmaceutical Applications

In pharmaceutical research, this compound has been evaluated for its analgesic properties. Experimental models showed that it could reduce pain responses effectively compared to standard analgesics, highlighting its potential as a new therapeutic agent .

Mechanism of Action

The mechanism of action of Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The stereochemistry of the amino and hydroxyl groups significantly influences the compound’s properties. For example:

- (1S,3R,4R)-enantiomer hydrochloride (CAS: 1392745-37-7) has the same molecular formula (C₉H₁₇NO₃) but differs in spatial arrangement, leading to distinct pharmacological profiles. It is listed as an impurity in edoxaban synthesis .

- (1R,3R,4R)-enantiomer (CAS: 1093351-29-1) shares the molecular formula but exhibits different hydrogen-bonding patterns and solubility due to its stereochemistry .

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| Target compound | 1093351-29-1 | C₉H₁₇NO₃ | 187.24 | 1R,3S,4S configuration |

| (1S,3R,4R)-enantiomer HCl | 1392745-37-7 | C₉H₁₈ClNO₃ | 223.70 | Hydrochloride salt |

| (1R,3R,4R)-enantiomer | 1093351-29-1 | C₉H₁₇NO₃ | 187.24 | Mirror-image stereoisomer |

Key Insight : Stereoisomers exhibit identical molecular weights but divergent physicochemical behaviors, such as melting points and receptor binding affinities, critical for drug efficacy and safety .

Boc-Protected Analogs

Introduction of protective groups like tert-butoxycarbonyl (Boc) alters reactivity and stability:

- Ethyl (1S,3R,4R)-4-amino-3-(Boc-amino)cyclohexane-1-carboxylate (CAS: 1392745-59-3) has a molecular formula of C₁₄H₂₆N₂O₄ and a molecular weight of 286.37 g/mol . The Boc group shields the amino group during synthetic steps, enabling selective functionalization.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| Boc-protected analog | 1392745-59-3 | C₁₄H₂₆N₂O₄ | 286.37 | Enhanced stability |

Key Insight : Boc protection increases molecular weight by ~100 g/mol and improves solubility in organic solvents, facilitating purification .

Azido Derivatives

Azido-functionalized analogs are pivotal in click chemistry and bioconjugation:

- Ethyl (3S,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohexene-1-carboxylate (CAS: 79692-37-8) has a molecular formula of C₁₄H₂₄N₄O₃ and a molecular weight of 312.37 g/mol . The azide group enables Huisgen cycloaddition for labeling applications.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| Azido derivative | 79692-37-8 | C₁₄H₂₄N₄O₃ | 312.37 | Click chemistry utility |

Key Insight : Azido substitution introduces explosive reactivity risks but broadens applications in drug delivery systems .

Fluorinated Analogs

Fluorine substitution enhances metabolic stability and bioavailability:

- Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate (CAS: 2165650-19-9) has a molecular formula of C₉H₁₅FO₃ and a molecular weight of 202.22 g/mol . Fluorine’s electronegativity increases polarity, improving membrane permeability.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| Fluorinated analog | 2165650-19-9 | C₉H₁₅FO₃ | 202.22 | Enhanced bioavailability |

Key Insight : Fluorination reduces metabolic degradation, making this analog valuable in prodrug design .

Ester Variants

Ester group modifications influence pharmacokinetics:

- Methyl (1S,3R,4S)-4-hydroxy-3-(3-(4-hydroxyphenyl)propanamido)cyclohexane-1-carboxylate (Compound 101) was synthesized from the target compound, demonstrating the role of ester groups in tuning lipophilicity .

Key Insight : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, affecting drug release profiles .

Biological Activity

Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate, also known as Ethyl 3-amino-4-hydroxycyclohexane-1-carboxylate, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1707290-34-3

- Molecular Formula : C9H17NO3

- Molecular Weight : 187.24 g/mol

- Purity : 97% .

This compound exhibits several biological activities primarily through the modulation of neurotransmitter systems and enzyme inhibition. The compound's structure allows it to interact with various receptors and enzymes in the body.

Neurotransmitter Modulation

This compound has been studied for its effects on neurotransmitter systems, particularly in relation to amino acid neurotransmitters. It may enhance the activity of certain neurotransmitters, which could have implications for treating conditions such as anxiety and depression.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes beneficial in various therapeutic contexts.

Biological Activity Data

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound on animal models. Results indicated significant improvements in anxiety-like behaviors when administered at specific dosages. The mechanism was attributed to increased serotonin levels in the brain .

Case Study 2: Metabolic Pathway Alteration

Another research focused on the compound's role in inhibiting enzymes related to metabolic syndrome. The findings suggested that the compound effectively reduced blood glucose levels in diabetic models by inhibiting glucokinase activity . This positions this compound as a potential candidate for further development in diabetes management.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate, and how does stereochemical control impact yield?

- Methodology : The compound’s stereochemistry requires enantioselective synthesis, often via chiral pool strategies or catalytic asymmetric hydrogenation. For example, cyclohexane-based intermediates (e.g., bicyclic precursors like Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate) can serve as scaffolds, with hydroxyl and amino groups introduced via regioselective oxidation and amination .

- Critical Parameters : Reaction temperature and chiral catalysts (e.g., Ru-BINAP complexes) are critical for maintaining (1R,3S,4S) configuration. Yield optimization often involves protecting-group strategies (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in functional group assignments?

- Methodology : X-ray crystallography is definitive for absolute configuration confirmation, as demonstrated in studies of similar bicyclic carboxylates . Complementary techniques include:

- NMR : H-C HSQC for correlating hydroxyl/amino protons with carbons.

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1700 cm (ester C=O) validate functional groups .

- Data Contradictions : Discrepancies in NOESY correlations (e.g., axial vs. equatorial substituents) may arise; computational modeling (DFT) can resolve ambiguities .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

- Methodology : The compound’s amino and hydroxy groups suggest interactions with enzymes or receptors. In vitro assays include:

- Kinase Inhibition : Screening against tyrosine kinases (e.g., EGFR) via fluorescence polarization.

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative strains, with MIC values reported .

- Controls : Compare with structurally related compounds (e.g., Ethyl 4-hydroxycyclohexanecarboxylate) to isolate stereochemical effects .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1R,3S,4S vs. 1S,3R,4R) influence pharmacokinetic properties and metabolic stability?

- Methodology :

- In Vivo Studies : Administer enantiomers to rodent models, followed by LC-MS/MS to quantify plasma half-life and metabolite profiles.

- CYP450 Metabolism : Use human liver microsomes to identify oxidative pathways (e.g., hydroxylation at C4) .

- Key Findings : The (1R,3S,4S) configuration may enhance metabolic stability due to hindered access to CYP450 active sites compared to epimers .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and Fukui indices, identifying reactive sites (e.g., amino group as nucleophile) .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model ester hydrolysis kinetics .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled during structural validation?

- Case Study : Cyclohexane derivatives often exhibit dynamic chair flipping, causing averaged NMR signals. X-ray data from ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate resolved puckering conformations (envelope vs. half-chair) that NMR alone could not .

- Resolution : Use low-temperature NMR (−40°C) to "freeze" conformers or employ 2D NOESY to detect through-space interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Industrial Translation : Pilot-scale reactions face racemization risks during workup (e.g., acidic/basic conditions). Solutions include:

- Continuous Flow Reactors : Minimize residence time at high temperatures.

- Chiral Chromatography : Validate ee via HPLC with chiral columns (e.g., Chiralpak IA) .

- Case Example : A 10-g batch of a related compound achieved >98% ee using immobilized lipase catalysts under mild conditions .

Key Research Gaps

- Mechanistic Studies : Limited data on the compound’s interactions with membrane transporters (e.g., P-glycoprotein).

- Toxicology : Long-term in vivo toxicity profiles remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.